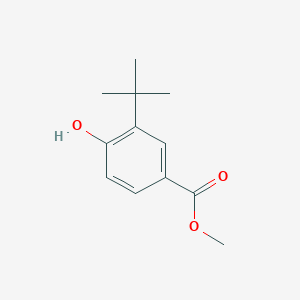
4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanone, 2-chloro-4-(trifluoromethyl)phenyl-” is a chemical compound with the molecular formula C14H15ClF3NO and a molecular weight of 305.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanone group attached to a 2-chloro-4-(trifluoromethyl)phenyl group and a 2-methyl-1-piperidinyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 371.6±42.0 °C and a predicted density of 1.273±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr). Its predicted pKa is -1.99±0.40 .Wissenschaftliche Forschungsanwendungen
Brain-Specific Delivery of Radiopharmaceuticals
The potential usefulness of radioiodinated phenylamines, including derivatives of 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals was explored. This technique showed good brain uptake and brain to blood ratios in rats, indicating potential for cerebral blood perfusion measurement (Tedjamulia, Srivastava, & Knapp, 1985).
Development of Human Beta(3) Agonists
A series of (4-piperidin-1-yl)-phenyl sulfonamides, related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was synthesized and evaluated for activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent agonist activity, suggesting their utility in targeting the beta(3) receptor (Hu et al., 2001).
Synthesis of Analgesics
The synthesis of various 4-arylamino-4-piperdinecarboxylic acids, starting materials for alpha-amino esthers, ethers, and ketones, led to the development of extremely potent analgesics. These findings illustrate the broad applicability of phenylamine derivatives in analgesic drug development (Van Daele et al., 1976).
Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, structurally related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was studied as a potent oral gastric antisecretory agent. The compound, which exhibited no anticholinergic activity, was considered for clinical trials as a gastric antisecretory drug, underlining the potential of piperidine derivatives in gastrointestinal applications (Scott et al., 1983).
Eigenschaften
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMNUVUZOEONL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)


![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)


![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)



